molecular formula C3H7N3O3 B080216 1-(2-Hydroxyethyl)-1-nitrosourea CAS No. 13743-07-2

1-(2-Hydroxyethyl)-1-nitrosourea

Número de catálogo: B080216
Número CAS: 13743-07-2
Peso molecular: 133.11 g/mol
Clave InChI: IVEXWRHLJIZLHF-UHFFFAOYSA-N
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Descripción

1-(2-Hydroxyethyl)-1-nitrosourea is a bioactive alkylating agent belonging to the nitrosourea class, of significant interest in experimental oncology and biochemistry research. Its primary research value lies in its ability to function as a DNA alkylating agent, inducing cytotoxic and genotoxic effects by transferring alkyl groups to nucleophilic sites on DNA bases, leading to intra- and inter-strand crosslinks, single-strand breaks, and ultimately, apoptosis in susceptible cells. This mechanism makes it a valuable tool for studying DNA damage and repair pathways, cell cycle arrest, and the molecular underpinnings of programmed cell death. Researchers utilize this compound in vitro to model the effects of alkylating chemotherapeutic agents, to investigate mechanisms of drug resistance in cancer cell lines, and to screen for potential chemosensitizers. Its hydroxyethyl side chain influences its solubility and pharmacokinetic properties, making it a subject of structure-activity relationship (SAR) studies within the nitrosourea family. This product is provided as a high-purity solid for dissolution in appropriate solvents (e.g., DMSO or ethanol) for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

13743-07-2

Fórmula molecular

C3H7N3O3

Peso molecular

133.11 g/mol

Nombre IUPAC

1-(2-hydroxyethyl)-1-nitrosourea

InChI

InChI=1S/C3H7N3O3/c4-3(8)6(5-9)1-2-7/h7H,1-2H2,(H2,4,8)

Clave InChI

IVEXWRHLJIZLHF-UHFFFAOYSA-N

SMILES

C(CO)N(C(=O)N)N=O

SMILES canónico

C(CO)N(C(=O)N)N=O

Otros números CAS

13743-07-2

Sinónimos

1-(2-hydroxyethyl)-1-nitrosourea
1-nitroso-1-(2-hydroxyethyl)urea
HENU
N-nitroso-N-(2-hydroxyethyl)urea

Origen del producto

United States

Synthetic Methodologies and Chemical Reactivity of 1 2 Hydroxyethyl 1 Nitrosourea

Established Synthetic Pathways

The synthesis of 1-(2-Hydroxyethyl)-1-nitrosourea (HNU) is a process that requires careful control to achieve the desired product and minimize the formation of byproducts. The primary and alternative routes for its preparation have been documented in scientific literature.

Preparation via Nitrosyl Chloride and (2-Hydroxyethyl)urea Reactions

The principal method for synthesizing this compound involves the reaction of (2-hydroxyethyl)urea with nitrosyl chloride (NOCl). nih.govoup.comoup.com This reaction is a direct nitrosation of the substituted urea (B33335). The precursor, (2-hydroxyethyl)urea, can be prepared by reacting ethanolamine (B43304) with an excess of urea. specialchem.comcir-safety.orgspecialchem.comcir-safety.org One method involves heating ethanolamine and urea at 115°C. google.com Another approach is the transamidation of urea with monoethanolamine, followed by the removal of ammonia (B1221849) and unreacted monoethanolamine by sparging with nitrogen. specialchem.comspecialchem.comcir-safety.org Lactic acid is sometimes added to neutralize any remaining ammonia or monoethanolamine. specialchem.comcir-safety.orgspecialchem.comcir-safety.org

The reaction of (2-hydroxyethyl)urea with nitrosyl chloride provides a direct pathway to HNU. nih.govoup.com However, the conditions of this reaction are critical to the outcome, as variations can lead to different product distributions and purities. oup.com

Alternative Synthetic Routes and Their Characterization

An alternative route for the synthesis of this compound involves the nitrosation of (2-hydroxyethyl)urea using acidified sodium nitrite. oup.com This method has been shown to yield HNU, although it also results in the formation of a significant amount of the cyclized byproduct, 3-nitroso-2-oxazolidone. oup.com In one reported attempt, this alternative synthesis yielded only 8% of the desired HNU. oup.com

Another synthetic approach to the precursor, (2-hydroxyethyl)urea, is through the N-carbamoylation of ethanolamine with potassium cyanate. specialchem.comspecialchem.com The characterization of HNU has been a subject of some discrepancy in the literature. It has been noted that the spectral data for HNU can differ from previously reported values, highlighting the importance of careful purification and characterization. nih.govoup.com

Table 1: Synthetic Routes for this compound and its Precursor

Target Compound Reactants Reagents/Conditions Reported Yield Reference(s)
This compound (2-Hydroxyethyl)urea Nitrosyl chloride Not specified nih.govoup.com
This compound (2-Hydroxyethyl)urea Acidified Sodium Nitrite 8% oup.com
(2-Hydroxyethyl)urea Ethanolamine, Urea Heat (115°C) Not specified google.com
(2-Hydroxyethyl)urea Ethanolamine, Urea Transamidation, N2 sparging Not specified specialchem.comspecialchem.com
(2-Hydroxyethyl)urea Ethanolamine Potassium cyanate Not specified specialchem.comspecialchem.com

Challenges and Byproduct Formation in Synthesis

The synthesis of this compound is often complicated by the formation of undesired byproducts, which poses challenges for purification and accurate characterization of the final product.

Formation of Cyclized Derivatives (e.g., 1-Nitroso-2-oxazolidone)

A significant challenge in the synthesis of HNU is the propensity for the formation of cyclized derivatives, most notably 1-nitroso-2-oxazolidone. nih.govoup.com This byproduct can arise from attempts to synthesize HNU by certain methods. nih.govoup.com It has been reported that some previously described synthetic methods for HNU were unsuccessful and instead led to the formation of this cyclized compound. nih.govoup.comoup.com

The formation of 3-nitroso-2-oxazolidone has also been observed as a significant byproduct when nitrosating authentic (2-hydroxyethyl)urea. oup.com This is believed to occur through the nitrosation of the unsubstituted amide nitrogen of HNU, followed by the cyclization of the unstable intermediate. oup.com This secondary nitrosation can be demonstrated by the direct reaction of HNU with nitrosyl chloride, which yields 3-nitroso-2-oxazolidone in high yield. oup.com

Impact on Product Purity and Characterization

The formation of byproducts such as 1-nitroso-2-oxazolidone and 3-nitroso-2-oxazolidone has a considerable impact on the purity and characterization of this compound. nih.govoup.com The presence of these impurities can lead to conflicting spectral data, as has been noted in the scientific literature where different spectral characteristics were obtained for HNU compared to earlier reports. nih.govoup.com The co-formation of these byproducts necessitates careful purification steps to isolate pure HNU. The challenge is compounded by the fact that the byproduct 3-nitroso-2-oxazolidone can form from HNU itself upon further reaction with the nitrosating agent. oup.com For instance, during synthesis with nitrosyl chloride, the concentration of this byproduct was observed to increase rapidly after about 40% of the initial reaction had occurred. oup.com

Decomposition and Reactive Intermediates

The chemical reactivity of this compound is highlighted by its decomposition pathways and the formation of reactive intermediates. The decomposition of nitrosoureas, in general, is a complex process that can proceed through various intermediates.

Studies on related compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have shown that decomposition in aqueous solution can lead to intermediates like 2-chloroethyl azohydroxide and an isocyanate. scilit.com For deuterated analogs of HNU, decomposition studies have provided evidence for the formation of a 1,1-dideuterio-2-hydroxyethanediazohydroxide intermediate. osti.gov This intermediate is thought to be a precursor to observed carbamate (B1207046) products. osti.gov

The decomposition of nitrosamines can generate reactive species such as carbonium ions. nih.gov In the case of HNU, the decomposition likely involves the formation of electrophilic intermediates that are responsible for its biological activity. The study of these reactive intermediates is crucial for understanding the mechanism of action of this class of compounds. Mass spectrometry is a key analytical technique used to detect and characterize these transient, low-abundance species. rsc.org

Hydrolysis and Formation of Less Reactive Species

The chemical stability of this compound (HNU) is a critical factor influencing its biological activity. Like other nitrosoureas, HNU is susceptible to decomposition in aqueous environments. This degradation process can lead to the formation of various products, some of which are less reactive than the parent compound.

One notable transformation that can occur is the cyclization of HNU to form 1-nitroso-2-oxazolidone. This intramolecular reaction was observed during attempts to synthesize HNU, highlighting a potential pathway for its deactivation. nih.gov The formation of this cyclic derivative represents a significant alteration of the molecule's structure and, consequently, its chemical reactivity. nih.gov

Generation of Alkylating and Carbamoylating Species

The biological effects of this compound are largely attributed to its decomposition products, which include reactive alkylating and carbamoylating species. These intermediates can interact with cellular macromolecules, leading to a cascade of biological consequences.

Alkylating Species: The breakdown of HNU can generate a 2-hydroxyethyl cation or a related species capable of alkylating nucleophilic sites on biomolecules, particularly DNA. This process is analogous to the action of other nitrosoureas, such as 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU), which forms various DNA adducts. nih.govnih.gov For instance, studies with CNU have identified adducts like N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)-2-deoxyguanosine. nih.govnih.gov The formation of these adducts demonstrates the potential for the 2-hydroxyethyl group of HNU to covalently modify DNA.

Formation of Glycols, Carbonyl Compounds, Epoxides, and Cyclic Carbonates

The decomposition of this compound can lead to a variety of products beyond simple alkylating and carbamoylating agents. These include glycols, carbonyl compounds, epoxides, and cyclic carbonates, arising from the transformation of the 2-hydroxyethyl side chain.

Glycols: The 2-hydroxyethyl group can be oxidized to form ethylene (B1197577) glycol. This can occur through various metabolic pathways within a biological system.

Carbonyl Compounds: Further oxidation of the alcohol functionality can lead to the formation of carbonyl compounds. For instance, primary alcohols can be oxidized to aldehydes. libretexts.org In the context of HNU, this could result in the formation of 2-hydroxyacetaldehyde. The presence of carbonyl compounds can, in turn, influence other chemical reactions, such as the formation of N-nitrosamines. nih.gov

Epoxides: Epoxides, or oxiranes, are three-membered ring structures containing an oxygen atom. wikipedia.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org They can be synthesized from alkenes via reaction with a peroxyacid or from halohydrins upon treatment with a base. libretexts.orgmasterorganicchemistry.com It is conceivable that under certain biological conditions, the 2-hydroxyethyl group of HNU or its metabolites could be converted to an epoxide, although direct evidence for this transformation from HNU is not provided in the search results. Epoxides are highly reactive molecules due to their ring strain and can react with various nucleophiles. researchgate.netmdpi.comresearchgate.net

Cyclic Carbonates: Cyclic carbonates are formed from the reaction of epoxides with carbon dioxide, a reaction that is often catalyzed. shu.ac.ukgoogle.comnih.govrsc.org This process represents a potential fate for any epoxide intermediates that may be formed from HNU. The synthesis of cyclic carbonates can also be achieved from halohydrins and carbon dioxide in the presence of a base. mdpi.com These compounds have applications as polar aprotic solvents and as monomers for polycarbonates. google.comnih.gov

Stability of Epoxides in Biological Environments

Epoxides are generally considered reactive molecules due to the significant strain in their three-membered ring structure. wikipedia.orgmasterorganicchemistry.comwyzant.comstackexchange.com This inherent reactivity makes them susceptible to ring-opening reactions with a variety of nucleophiles present in biological systems, such as water, amines, and thiols. researchgate.netresearchgate.net

The stability of an epoxide in a biological environment is influenced by several factors, including the pH and the presence of enzymes. researchgate.net While epoxides can be stable in distilled water, their hydrolysis can be catalyzed by acids or bases. researchgate.net For example, the hydrolysis of some epoxides is more rapid in a phosphate (B84403) buffer solution due to the catalytic action of the phosphate ions. researchgate.net

Enzymes can also play a crucial role in the metabolism and detoxification of epoxides. Epoxide hydrolases are enzymes that catalyze the addition of water to epoxides to form the corresponding diols, which are generally less reactive and more easily excreted.

Despite their reactivity, some epoxides can persist long enough to interact with critical cellular targets like DNA and proteins. researchgate.net The balance between the rate of epoxide formation, its intrinsic reactivity, and the rate of its detoxification determines its ultimate biological effect.

Nucleophilic Reactivity and Interaction with Biological Analogues

The chemical reactivity of this compound and its degradation products is central to its interaction with biological molecules. The electrophilic species generated from HNU readily react with nucleophiles found in cells.

The primary nucleophilic targets within a cell include DNA, RNA, and proteins. The alkylating species derived from HNU can react with the nitrogen and oxygen atoms of DNA bases. For example, studies with the related compound CNU have shown the formation of adducts at the N7 position of guanine (B1146940) and the O6 position of guanine. nih.govnih.gov These modifications can disrupt DNA replication and transcription, leading to cytotoxic effects.

The carbamoylating species produced from HNU react with the amino groups of amino acids and proteins. nih.gov Lysine (B10760008) residues, with their primary amino group, are particularly susceptible to carbamoylation. nih.gov This modification can alter the charge and conformation of proteins, thereby affecting their enzymatic activity and other functions. nih.gov

The interaction with glutathione (B108866) (GSH), a major intracellular nucleophile, is also a significant aspect of nitrosourea (B86855) chemistry. GSH can react with both the alkylating and carbamoylating species, leading to the formation of various GSH derivatives. nih.gov This reaction can serve as a detoxification pathway, but it also depletes the cellular pool of GSH, which can increase the susceptibility of the cell to oxidative stress from reactive oxygen species (ROS) and reactive nitrogen and oxygen species (RONS). nih.govwikipedia.org

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Alkylation Mechanisms

HENU is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive. In aqueous environments, it undergoes spontaneous decomposition to generate a hydroxyethyldiazonium ion. This highly electrophilic intermediate is the primary species responsible for the alkylation of nucleophilic sites within the DNA molecule.

The interaction of HENU with DNA results in the formation of several distinct DNA adducts. The distribution and persistence of these adducts can vary depending on the tissue and the activity of DNA repair enzymes.

One of the most abundant DNA adducts formed by HENU is N7-(2-hydroxyethyl)guanine (N7-HOEtG). nih.gov This adduct arises from the alkylation of the N7 position of guanine (B1146940) residues in DNA. While N7-alkylguanine adducts are generally considered to be less mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic sites, which are themselves mutagenic if not repaired. nih.gov Studies have shown that N7-HOEtG can be used as a molecular dosimeter to quantify the extent of DNA alkylation in tissues. nih.gov For instance, in human brain tumors treated with the related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), which also produces hydroxyethyl (B10761427) adducts, the levels of N7-HOEtG were found to be significantly elevated compared to untreated tumors, demonstrating a direct correlation with drug delivery and DNA damage. nih.gov

A critical and highly mutagenic lesion formed by HENU is the O6-(2-hydroxyethyl)guanine adduct, specifically O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HEdG). oup.comnih.gov This adduct is formed by the alkylation of the O6 position of guanine. Unlike N7-alkylation, O6-alkylation directly disrupts the hydrogen bonding face of the guanine base, leading to mispairing during DNA replication, typically with thymine (B56734) instead of cytosine. This G:C to A:T transition is a hallmark of the mutagenic activity of many alkylating agents. nih.gov

Research in F344 rats has shown that the formation and persistence of O6-HEdG vary significantly across different tissues. Following a single intravenous dose of HENU, the initial levels of O6-HEdG were highest in the kidney, followed by the lung and liver. oup.comnih.gov The repair of this adduct is primarily carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). The efficiency of this repair process also differs between tissues, with the liver showing the most rapid repair, while the adduct persists for a much longer duration in the brain. oup.comnih.gov

Table 1: Initial Levels of O6-(2-Hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) in Various Rat Tissues 2 Hours After a Single 50 mg/kg IV Dose of HENU

TissueO6-HEdG Level (μmol/mol deoxyguanosine)
Kidney81 oup.comnih.gov
Lung67 oup.comnih.gov
Liver55 oup.comnih.gov
Brain18 oup.comnih.gov

Alkylation can also occur at the N1 position of deoxyguanosine, forming N1-(2-hydroxyethyl)-2-deoxyguanosine. This is considered a minor alkylation product. nih.gov

In addition to single base adducts, bifunctional alkylating agents can form cross-links within the DNA molecule. While HENU is a monofunctional alkylating agent, related chloroethylnitrosoureas can form interstrand and intrastrand cross-links. For example, 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) can lead to the formation of 1,2-di-N7-guanylethane and 1-[N3-(2'-deoxycytidyl)]-2-[N1-(2'-deoxyguanosinyl)]ethane. nih.gov The latter is a DNA interstrand cross-link that covalently links the N1 of guanine in one strand to the N3 of cytosine in the opposite strand. nih.govnih.gov

DNA Crosslinking Phenomena by Nitrosoureas and Relevance to 1-(2-Hydroxyethyl)-1-nitrosourea

Nitrosoureas, particularly the haloethylnitrosoureas, are recognized for their capacity to form covalent crosslinks within the DNA double helix. aacrjournals.org These crosslinks physically prevent the separation of DNA strands, a process essential for both replication and transcription, ultimately triggering cell death. wikipedia.org The fundamental mechanisms of crosslink formation have been extensively studied using compounds like 1-(2-chloroethyl)-1-nitrosourea (CNU), and these findings provide a relevant framework for understanding the potential actions of this compound.

The process is generally understood to occur in two distinct steps. nih.govnih.gov The first involves the transfer of a reactive haloethyl or hydroxyethyl group from the nitrosourea (B86855) to a nucleophilic site on a DNA base, creating a monoadduct. nih.gov This initial lesion can then undergo a second reaction, where the other end of the ethyl group forms a covalent bond with a second base, completing the crosslink. nih.govnih.gov

Interstrand crosslinks (ICLs) are covalent bonds that bridge the two opposing strands of the DNA helix. wikipedia.org For haloethylnitrosoureas, this is considered a critical cytotoxic lesion. nih.gov The formation of ICLs by compounds like 1-(2-chloroethyl)-1-nitrosourea (CNU) proceeds through a proposed two-step mechanism. nih.gov

Initial Alkylation: The process begins with the chloroethylation of a nucleophilic site on one DNA strand. nih.gov A primary target for this initial attack is the O⁶ position of guanine. nih.gov

Crosslink Formation: In a subsequent, slower reaction, the chlorine atom of the newly formed O⁶-(2-chloroethyl)guanine adduct is displaced by a nucleophilic site on the opposite DNA strand. nih.govnih.gov This results in a stable ethyl bridge connecting the two strands. nih.gov A well-characterized interstrand crosslink is the 1-(N³-cytosinyl),2-(N¹-guanyl)ethane structure, which forms a link between a guanine on one strand and a cytosine on the other. nih.govelsevierpure.com This reaction pathway highlights that even nitrosoureas with a single alkylating function can act as bifunctional agents to crosslink DNA. aacrjournals.orgnih.gov The delay between the initial adduct formation and the final cross-linking provides a window during which cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (ATase), can remove the initial monoadduct and prevent the lethal crosslink from forming. nih.govnih.gov

Influence of Ionic Strength and Cations on DNA Alkylation by Nitrosoureas

The electrostatic environment surrounding DNA plays a significant role in modulating the rate and nature of its alkylation by nitrosoureas. The negatively charged phosphate (B84403) backbone of DNA attracts cations, which can shield the charges and influence the accessibility of nucleophilic sites to reactive intermediates.

This inhibitory effect is not uniform across all adducts. The formation of hydroxyethyl adducts, such as N7-(2-hydroxyethyl)guanine (N7-HOEtG), is more sensitive to increases in ionic strength than the formation of chloroethyl adducts. acs.orgacs.org For instance, in the presence of 75 mM NaCl, the formation of N7-HOEtG was reduced by 94%, while other adducts were less affected. acs.org This differential sensitivity suggests that the precursor intermediates for chloroethyl and hydroxyethyl adducts have different properties and react with DNA via distinct mechanisms. It is proposed that the intermediates leading to chloroethyl products react via an Sₙ1 mechanism, which is less sensitive to ionic strength, while the intermediates leading to hydroxyethyl adducts react via an Sₙ2 mechanism, which is more sensitive to the electrostatic shielding effects of cations. acs.orgnih.govacs.org

Table 1: Effect of Cation Concentration on the Inhibition of N7-(2-hydroxyethyl)guanine (N7-HOEtG) Formation by 1-(2-chloroethyl)-1-nitrosourea (CNU)
CationConcentration% Inhibition of N7-HOEtG Formation
NaCl75 mM94%
MgCl₂37.5 mM93%
Spermine375 µM86%

Data derived from studies on 1-(2-chloroethyl)-1-nitrosourea, illustrating the principle of ionic inhibition. acs.org

RNA Interactions by Nitrosoureas

In addition to their effects on enzymes, nitrosoureas can also directly interact with nucleic acids, including RNA. The chemical instability of nitrosoureas leads to the formation of reactive species that can modify the bases of RNA.

Specifically, nitrosoureas that can generate a hydroxyethylating species, such as HENU, are capable of modifying RNA nucleosides. This can result in the formation of various adducts, including hydroxyethylated derivatives of guanine, adenine, and cytosine. nih.gov These modifications can interfere with the normal functions of RNA, such as translation and regulation of gene expression. The formation of these RNA adducts is a direct consequence of the chemical reactivity of the nitrosourea and represents another facet of its molecular mechanism of action.

Table 2: Summary of Molecular Interactions

Interacting MoleculeTarget MacromoleculeType of InteractionFunctional Consequence
This compound (HENU)Glutathione (B108866) ReductaseCovalent Modification (Alkylation)Enzyme Inhibition
This compound (HENU)Thioredoxin ReductaseCovalent Modification (Alkylation)Enzyme Deactivation
This compound (HENU)Ribonucleotide ReductaseCovalent Modification (Alkylation)Enzyme Inhibition
This compound (HENU)RNACovalent Modification (Hydroxyethylation)Formation of RNA adducts

Cellular and Subcellular Responses to 1 2 Hydroxyethyl 1 Nitrosourea Exposure

Disruption of Cellular Processes

Exposure to nitrosoureas like HENU leads to significant disruption of fundamental cellular activities, including the replication of the genome and the expression of genetic information. These disruptions are a direct consequence of the chemical modifications inflicted upon the nucleic acid templates.

Nitrosoureas, as a class of compounds, are known to impede DNA synthesis. This inhibition arises from the formation of DNA adducts, which are chemical moieties attached to the DNA. These adducts can physically obstruct the progression of the DNA polymerase enzyme along the DNA template, thereby halting the replication process. Chloroethylnitrosoureas (CNUs), which are structurally related to HENU, are known to form various DNA adducts, including interstrand cross-links (ICLs). nih.gov These ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA double helix, preventing their separation, which is a prerequisite for both replication and transcription. nih.gov The resulting blockage of S phase progression is a key factor in the cytotoxic effects of these compounds. nih.gov

The impact of nitrosoureas extends beyond DNA to also affect RNA metabolism. Studies on compounds structurally similar to HENU, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have demonstrated an inhibition of nuclear RNA metabolism. nih.gov This includes a depression in the biosynthesis of neoplastic RNA. nih.gov The alkylation of RNA molecules can interfere with their normal function in protein synthesis.

Alkylated messenger RNA (mRNA) may not be translated efficiently or accurately by the ribosome, leading to the production of truncated or non-functional proteins. Similarly, damage to ribosomal RNA (rRNA) or transfer RNA (tRNA) can disrupt the fundamental machinery of translation. The carbamoylating activity of some nitrosourea (B86855) decomposition products can also contribute to this impairment by reacting with proteins involved in RNA processing and translation. tandfonline.com

Interference with DNA Repair Pathways by Nitrosoureas

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of genotoxic agents like nitrosoureas. However, the very nature of the damage induced by these compounds can also interfere with and modulate the activity of these repair systems. The interaction between nitrosourea-induced DNA adducts and the cell's repair machinery is a complex and multifaceted process.

The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination. wikipedia.org The process is initiated by DNA glycosylases that recognize and remove the damaged base. wikipedia.orgyoutube.com

Nitrosoureas can influence the BER pathway in several ways. The formation of certain alkylated bases, such as N7-alkylguanine and N3-alkyladenine, are substrates for BER. For instance, 3-methyladenine (B1666300) DNA glycosylase can recognize and remove certain chloroethylnitrosourea-modified DNA bases. nih.gov However, the efficiency of this repair can be overwhelmed by high levels of damage.

Furthermore, some nitrosourea-induced adducts may not be efficiently recognized or processed by BER enzymes. For example, research on chloroethylnitrosoureas has shown that while some modified bases are removed by DNA glycosylases, the exocyclic intermediate in the formation of dG-dC cross-links is not recognized by E. coli 3-methyladenine DNA glycosylase II. nih.gov This highlights the specificity of the repair enzymes and the potential for certain types of damage to evade this primary repair mechanism. The interplay between different repair pathways becomes crucial in such scenarios.

BER Pathway Component Role in Response to Nitrosourea Damage Observed Effects
DNA GlycosylasesRecognize and excise specific alkylated bases.Can remove some nitrosourea-induced adducts, but may not recognize all intermediates, such as those leading to cross-links. nih.gov
AP EndonucleaseCleaves the phosphodiester backbone at the abasic site created by glycosylases. youtube.comActivity is essential for the progression of the BER pathway after base removal.
DNA PolymeraseFills the single-nucleotide gap. youtube.comRecruits to the site of repair to restore the correct DNA sequence.
DNA LigaseSeals the final nick in the DNA backbone. youtube.comCompletes the repair process, restoring the integrity of the DNA strand.

Nucleotide Excision Repair (NER) is a versatile repair system that handles a broad range of bulky, helix-distorting DNA lesions. wikipedia.org While BER targets small base modifications, NER is responsible for removing larger adducts and ICLs, which are among the cytotoxic lesions induced by nitrosoureas.

The NER pathway is implicated in the repair of damage caused by some nitroaromatic compounds, which can generate bulky N2-dG adducts. nih.gov For bulky adducts formed by nitrosoureas, NER would be a critical defense mechanism. The process involves the recognition of the distorted DNA helix, excision of a short oligonucleotide containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation.

However, the efficiency of NER in repairing nitrosourea-induced ICLs is complex and often requires coordination with other repair pathways, such as homologous recombination. The carbamoylating activity of isocyanates, which are breakdown products of some nitrosoureas, has been shown to inhibit the excision repair of UV-irradiated DNA, suggesting a potential for these compounds to directly impair NER activity. tandfonline.com

The Mismatch Repair (MMR) system primarily corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. aacrjournals.org However, it also plays a significant role in the cellular response to certain types of DNA alkylation damage.

The MMR system can recognize O6-alkylguanine adducts when they are mispaired with thymine (B56734) during replication. aacrjournals.orgmdpi.com Instead of correcting the adduct, the MMR system can initiate a futile cycle of repair on the newly synthesized strand, leading to DNA strand breaks and cell death. mdpi.com This has led to the observation that cells deficient in MMR can exhibit tolerance to certain methylating agents. aacrjournals.orgresearchgate.net

In the context of ethylating agents like N-ethyl-N-nitrosourea (ENU), a compound related to HENU, MMR deficiency has been shown to enhance mutagenicity. nih.gov This suggests that the MMR system is involved in processing ethylation damage. For chloroethylating nitrosoureas, the role of MMR is more complex. Some studies have shown that MMR-deficient cells can be hypersensitive to these agents, suggesting that MMR may be involved in the repair of the ICLs they produce. researchgate.netnih.gov This hypersensitivity indicates that in the absence of a functional MMR system, the cell is less able to cope with the specific type of damage induced by these cross-linking agents.

DNA Repair Pathway General Function Interaction with Nitrosourea-Induced Damage
Base Excision Repair (BER) Repairs small, non-helix-distorting base lesions. wikipedia.orgCan remove some monofunctional alkyl adducts, but may be ineffective against cross-link precursors. nih.gov
Nucleotide Excision Repair (NER) Removes bulky, helix-distorting lesions. wikipedia.orgInvolved in the repair of bulky adducts and potentially interstrand cross-links, but can be inhibited by nitrosourea breakdown products. tandfonline.comnih.gov
Mismatch Repair (MMR) Corrects replication errors and processes some alkylation damage. aacrjournals.orgCan contribute to cytotoxicity by processing O6-alkylguanine adducts. Deficiency can lead to tolerance to some agents but hypersensitivity to others. researchgate.netnih.govnih.gov

Influence on Double-Strand Break Repair (DSBR) (e.g., Homologous Recombination, Non-Homologous End Joining)

The genotoxicity of nitrosoureas, including 1-(2-Hydroxyethyl)-1-nitrosourea, is largely attributed to their ability to alkylate DNA, leading to the formation of various DNA adducts. A particularly cytotoxic lesion is the interstrand crosslink (ICL), which covalently links the two strands of the DNA double helix, thereby blocking essential cellular processes like replication and transcription. nih.gov The formation of these ICLs often necessitates the involvement of complex DNA repair mechanisms, primarily the pathways responsible for repairing DNA double-strand breaks (DSBs).

The repair of ICLs induced by chloroethylating nitrosoureas (CNUs) is a complex process that frequently leads to the generation of DSBs, particularly when the replication fork encounters an ICL. nih.govtandfonline.com Once a DSB is formed, the cell primarily employs two major repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.govmdpi.com

Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair the break. Consequently, HR is most active during the S and G2 phases of the cell cycle. frontiersin.orgsemanticscholar.org Research on CNUs, such as nimustine (B1678891) (ACNU), has demonstrated that HR is the principal pathway for protecting cells against the cytotoxic effects of these agents. tandfonline.comresearchgate.net Cells with mutations in key HR proteins are exceptionally sensitive to CNU treatment, exhibiting increased cell death and chromosomal aberrations. tandfonline.comresearchgate.net The formation of DSBs following ACNU treatment has been shown to be replication-dependent, occurring in the S phase and persisting into the G2 phase, which aligns with the operational timeframe of HR. tandfonline.comresearchgate.net

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken ends of the DNA without the need for a homologous template. wikipedia.orgyoutube.com While NHEJ is active throughout the cell cycle, it is considered more error-prone than HR. semanticscholar.org Studies have shown that the role of NHEJ in repairing nitrosourea-induced damage is less significant compared to HR. tandfonline.comresearchgate.net While mutants in some NHEJ components, like Ku80, show moderate sensitivity to CNUs, others, such as those with mutated DNA-PKcs, appear resistant, suggesting a more complex and possibly non-protective role for this pathway in the context of nitrosourea-induced lesions. tandfonline.comresearchgate.net

The critical reliance on HR for the repair of nitrosourea-induced DSBs highlights a key vulnerability in cancer cells with deficiencies in this pathway.

DSBR Pathway Role in Repairing Nitrosourea-Induced Damage Key Findings
Homologous Recombination (HR) Major protective pathway against cytotoxicity. tandfonline.comEssential for repairing ICL-induced DSBs, particularly in S/G2 phases. tandfonline.comfrontiersin.org HR-deficient cells show extreme sensitivity to nitrosoureas. tandfonline.comresearchgate.net
Non-Homologous End Joining (NHEJ) Minor or non-protective role. tandfonline.comresearchgate.netSensitivity of NHEJ-deficient cells to nitrosoureas is variable and less pronounced than in HR-deficient cells. tandfonline.comresearchgate.net

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Repair of Nitrosourea-Induced Adducts

A crucial factor in the cellular response to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govnih.gov This "suicide" enzyme plays a direct role in mitigating the cytotoxic effects of alkylating agents by repairing specific DNA lesions before they can become more lethal. nih.gov

Nitrosoureas, including this compound, exert their effects by transferring alkyl groups to DNA bases. One of the most significant initial lesions is the formation of an O6-alkylguanine adduct. nih.govnih.gov In the case of chloroethylating nitrosoureas, this initial adduct is O6-chloroethylguanine. This adduct is a precursor to the highly cytotoxic ICLs. nih.govtandfonline.com

The primary function of MGMT is to identify and remove these alkyl groups from the O6 position of guanine (B1146940). It achieves this by transferring the alkyl group to a cysteine residue within its own active site. nih.gov This transfer reaction is stoichiometric and irreversible, meaning that one molecule of MGMT is consumed for every lesion repaired. This process restores the integrity of the guanine base, preventing the subsequent formation of ICLs and the induction of mutations. nih.govnih.gov

The expression level of MGMT in cells is a critical determinant of their resistance to nitrosoureas. nih.gov Cells with high levels of MGMT activity can efficiently repair the initial O6-alkylguanine adducts, thus preventing the formation of cytotoxic cross-links and subsequent cell death. nih.govtandfonline.comresearchgate.net Conversely, cells with low or no MGMT expression are unable to repair these initial lesions, leading to the accumulation of ICLs and increased sensitivity to the cytotoxic effects of nitrosoureas. nih.gov The silencing of the MGMT gene, often through promoter hypermethylation, is a common event in some cancers and is associated with a better response to treatment with alkylating agents. nih.gov

Factor Description Significance in Nitrosourea Exposure
Nitrosourea Action Forms O6-alkylguanine adducts on DNA. nih.govThis is the initial lesion that can lead to cytotoxic interstrand crosslinks. nih.govtandfonline.com
MGMT Function A "suicide" enzyme that removes the alkyl group from O6-guanine. nih.govnih.govDirectly repairs the premutagenic and precytotoxic lesion, preventing ICL formation. nih.gov
Cellular MGMT Level Varies between different cell types and tumors.High levels confer resistance to nitrosoureas, while low levels result in sensitivity. nih.govnih.gov

Cellular Redox Homeostasis Perturbation by Nitrosoureas

Depletion of Glutathione (B108866) Levels

Nitrosoureas can significantly disrupt the cellular redox balance, in part by affecting the levels of glutathione (GSH). GSH is a critical intracellular antioxidant that plays a key role in protecting cells from oxidative damage. The nitrosourea class of compounds has been shown to interact with the glutathione system, although the direct impact on cytotoxicity can be complex. nih.govnih.gov

One of the primary mechanisms by which nitrosoureas are thought to deplete GSH is through the inhibition of glutathione reductase. nih.gov This enzyme is essential for regenerating reduced GSH from its oxidized form, glutathione disulfide (GSSG). By inhibiting glutathione reductase, nitrosoureas disrupt the GSH redox cycle, leading to a decrease in the cellular pool of reduced GSH. nih.gov Several nitrosoureas, including BCNU, CCNU, and ACNU, have been shown to covalently deactivate glutathione reductase by alkylating its thiolate active sites. nih.gov

However, the direct correlation between GSH depletion and potentiation of nitrosourea cytotoxicity is not always straightforward. Some studies have shown that while depleting GSH with agents like buthionine sulfoximine (B86345) can significantly enhance the toxicity of other chemotherapeutic agents, it only slightly potentiates the cytotoxicity of BCNU and other clinically relevant nitrosoureas in certain rat brain tumor cell lines. nih.gov This suggests that while nitrosoureas do impact the glutathione system, the resulting GSH depletion may not be the primary driver of their cytotoxic effects in all cellular contexts. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species

Exposure to nitrosoureas can lead to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org ROS are highly reactive molecules, such as superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2), that can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.govfrontiersin.org

The generation of ROS can be a consequence of the metabolic breakdown of nitrosourea compounds. The nitric oxide (NO) moiety, inherent to the structure of nitrosoureas, is a key player in this process. While NO itself has important signaling functions, at high concentrations, it can react with superoxide anions to form the potent oxidant peroxynitrite (ONOO−). nih.govmdpi.com This reaction contributes to a state of "nitro-oxidative stress," where both reactive nitrogen species (RNS) and ROS are overproduced, leading to cellular damage. mdpi.commdpi.com

The induction of oxidative stress can be a double-edged sword. On one hand, the increased ROS levels can contribute to the anticancer activity of these drugs by overwhelming the cell's antioxidant defenses and triggering cell death pathways. frontiersin.org On the other hand, drug-induced oxidative stress can also contribute to adverse effects. frontiersin.org The cellular response to this stress involves the activation of various defense mechanisms, including antioxidant enzymes, to try and restore redox homeostasis. youtube.com

Compound/Process Effect on Cellular Redox State Mechanism
Nitrosoureas Inhibition of Glutathione Reductase. nih.govAlkylation of the enzyme's active site, leading to a decrease in reduced GSH. nih.gov
Nitric Oxide (from nitrosourea breakdown) Production of Reactive Nitrogen Species (RNS). mdpi.comReacts with superoxide to form peroxynitrite (ONOO−), a potent oxidant. nih.govmdpi.com
Cellular Response Induction of Oxidative/Nitro-oxidative Stress. mdpi.comAn imbalance between ROS/RNS production and the cell's antioxidant capacity, leading to damage of macromolecules. nih.gov

Genotoxic and Mutagenic Potencies of 1 2 Hydroxyethyl 1 Nitrosourea

Mechanisms of Mutagenesis

1-(2-Hydroxyethyl)-1-nitrosourea (HENU) is an alkylating agent that exerts its mutagenic effects primarily through the formation of covalent adducts with DNA. These adducts can alter the structure of DNA and lead to errors during DNA replication and repair, ultimately resulting in permanent genetic mutations. The compound has been shown to create several DNA alkylation products, including N7-(2-hydroxyethyl) guanine (B1146940) (N7-HOEtG) and O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HOEtdG). nih.gov

The interaction of this compound with DNA induces a characteristic pattern of mutations, known as a mutational spectrum. Analysis of these spectra provides insights into the specific types of DNA damage caused by the compound and the cellular mechanisms that process this damage.

In studies using the Big Blue Rat-2 cell line, which contains a lambda/lacI shuttle vector for mutation analysis, treatment with HENU resulted in a distinct mutational profile. The predominant type of mutation observed was G:C→A:T transitions, accounting for 52% of all induced mutations. nih.gov A significant number of A:T→T:A transversions were also identified, making up 16% of the mutations. nih.gov This indicates that HENU primarily causes mispairing at guanine-cytosine base pairs, leading to their replacement by adenine-thymine pairs, but also affects adenine-thymine pairs.

However, the mutational spectrum can vary depending on the experimental system. In a study involving rat T-lymphocytes exposed to N-(2-hydroxyethyl)-N-nitrosourea (HOENU, another designation for HENU) in vivo, a different pattern emerged. In this system, G:C→A:T transitions were found at a low frequency. Instead, the most common mutations were transversions at A:T base pairs, with A:T→T:A being the most frequent type.

Mutational Spectra of this compound in Different Systems
Mutation TypePercentage in Big Blue Rat-2 Cells (in vitro) nih.gov
G:C→A:T Transitions52%
A:T→T:A Transversions16%

The specific types of mutations induced by HENU are directly linked to the formation of particular DNA adducts. The O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HOEtdG) adduct is considered a key premutagenic lesion. nih.gov This adduct is formed when the ethyl group from HENU attaches to the O6 position of guanine.

The presence of O6-HOEtdG is strongly proposed to be the cause of the high frequency of G:C→A:T transitions observed in some systems. nih.gov During DNA replication, the modified O6-hydroxyethylguanine base has a tendency to mispair with thymine (B56734) instead of its correct partner, cytosine. This mispairing leads to the incorporation of an adenine on the opposite strand in the next round of replication, resulting in a permanent G:C to A:T transition mutation. nih.govnih.gov

While the role of O6-HOEtdG in inducing G:C→A:T transitions is well-supported, findings from in vivo studies in rat T-lymphocytes suggest that its importance can be context-dependent. The low frequency of G:C→A:T transitions in that particular study indicates that O6-hydroxyethylguanine may be less critical in HOENU-induced mutagenesis in vivo compared to other lesions that lead to A:T transversions. This discrepancy highlights that the processing of DNA adducts and the resulting mutational outcomes can be influenced by various factors, including the specific cell type and the in vivo versus in vitro environment.

In vitro Genotoxicity Assays

A variety of in vitro assays are employed to detect and characterize the genotoxic potential of chemical compounds like this compound. These assays use cultured cells to measure different endpoints of genetic damage, including gene mutations, chromosomal aberrations, and direct DNA strand breaks. wuxiapptec.comservice.gov.uk

The genotoxicity of HENU has been specifically evaluated using sophisticated cellular systems designed to detect mutations with high sensitivity. One such model is the Big Blue Rat-2 cell line. nih.gov This cell line is transgenic, containing a lambda/lacI shuttle vector. This vector can be recovered from the rat cells after exposure to a mutagen and analyzed for mutations in a bacterial system, allowing for efficient quantification and sequencing of induced mutations. nih.gov Studies using this system have demonstrated a dose-dependent increase in mutation frequency following treatment with HENU, with a 6-fold and 16-fold increase at 1mM and 5mM concentrations, respectively. nih.gov

Other established in vitro genotoxicity assays that are broadly used for assessing DNA damage by alkylating agents include:

The Ames Test (Bacterial Reverse Mutation Assay): This assay uses strains of bacteria to detect gene mutations caused by a chemical. youtube.com

In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division. wuxiapptec.comyoutube.com

In Vitro Chromosomal Aberration Assay: This assay assesses the ability of a substance to induce structural changes in the chromosomes of cultured mammalian cells. wuxiapptec.com

Mouse Lymphoma Assay (MLA): This assay detects forward mutations in the thymidine kinase (TK) gene in mouse lymphoma cells, capable of identifying a broad spectrum of genetic damage, including point mutations and chromosomal alterations. wuxiapptec.comoup.com

Comet Assay: This method measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet's tail. service.gov.uk

These assays, individually or as a battery, provide a comprehensive framework for characterizing the DNA-damaging and mutagenic activity of compounds like this compound in a controlled laboratory setting.

Comparative Mutagenicity Studies with Related Alkylating Agents

To better understand the mutagenic potency and mechanism of this compound (HENU/HNU), its effects have been compared with other well-characterized monofunctional alkylating agents, such as N-ethyl-N-nitrosourea (ENU). nih.govnih.gov These studies reveal important differences and similarities in their interactions with DNA and their biological consequences.

In a direct comparison of DNA alkylation, HNU was found to be approximately 20% more reactive with DNA than ENU at equimolar doses in vitro. nih.gov Specifically, HNU demonstrated a greater relative alkylation at the major groove sites of DNA, namely the O6 and N-7 positions of guanine, which are critical targets for mutagenesis. nih.gov This enhanced reactivity at the O6 position of guanine is significant, as this adduct is a key pro-carcinogenic lesion. nih.gov

When comparing carcinogenic potency in C57BL mice, HNU was found to be slightly more potent than ENU in inducing thymic lymphomas. nih.gov This aligns with the biochemical data showing greater formation of O6-alkylguanine in the bone marrow by HNU compared to ENU at equi-oncogenic doses. nih.gov

Studies on the types of mutations induced also show differences. While HENU can induce a high proportion of G:C→A:T transitions, this is also the primary mutation induced by ENU. nih.govunc.edu However, in some mammalian cell systems, the predominant mutation induced by ENU is reported to be T:A→A:T transversion. oup.com In rat T-lymphocytes, both HOENU and ENU predominantly induced transversions at A:T base pairs, suggesting similar processing of the DNA damage they cause in that in vivo system.

Comparative Profile of HENU and ENU
FeatureThis compound (HENU/HNU)N-ethyl-N-nitrosourea (ENU)
DNA Reactivity (in vitro) ~20% greater than ENU nih.govBaseline nih.gov
Primary Alkylation Sites Greater relative alkylation at O6 and N-7 of guanine nih.govAlkylation at O6 of guanine and O4 of thymine oup.com
Carcinogenic Potency (C57BL mice) Slightly more potent than ENU nih.govPotent carcinogen nih.gov
Predominant Mutation Type G:C→A:T transitions or A:T→T:A transversions (system-dependent) nih.govG:C→A:T transitions or A:T base pair mutations (system-dependent) oup.comunc.edu

Carcinogenic Activity and Organotropism in Experimental Models

Comparative Carcinogenesis Studies

Comparison with 1-Ethyl-1-nitrosourea (B14183) (ENU) in Murine Models

Research has been conducted to compare the carcinogenic potency of HENU with the well-characterized mutagen and carcinogen, 1-Ethyl-1-nitrosourea (ENU). In a study involving female C57BL/Cbl mice, the ability of both compounds to induce lymphocytic thymic lymphomas was assessed. The findings indicated that HENU is slightly more potent than ENU as a carcinogen in this specific experimental system. nih.gov The median lethal dose (LD50) for both HENU and ENU was found to be the same in this mouse model. nih.gov

Table 1: Comparative Carcinogenicity of HENU and ENU in Female C57BL/Cbl Mice

CompoundEndpointPotency Comparison
1-(2-Hydroxyethyl)-1-nitrosourea (HENU)Induction of lymphocytic thymic lymphomasSlightly more potent
1-Ethyl-1-nitrosourea (ENU)Induction of lymphocytic thymic lymphomasBaseline for comparison

Tissue and Organ Specificity of Tumor Induction

HENU exhibits a remarkable and specific organotropism in its carcinogenic activity, inducing tumors in distinct tissues in different animal models.

Induction of Lymphocytic Thymic Lymphomas in Mice

In female C57BL/Cbl mice, HENU has been demonstrated to be an effective inducer of lymphocytic thymic lymphomas. nih.gov This aligns with the known activity of other nitrosourea (B86855) compounds, although HENU's potency in this regard is noteworthy.

Development of Bone Tumors (Osteosarcomas, Osteoblastomas) in Rats

A significant and unique characteristic of HENU's carcinogenicity is its ability to induce a high incidence of malignant bone tumors in rats. nih.govoup.comoup.com In studies where male MRC-Wistar rats were administered HENU in their drinking water, a substantial percentage of the animals developed bone neoplasms. nih.govoup.com

Microscopic and radiological evaluations of these tumors revealed them to be primarily osteosarcomas and osteoblastomas. nih.govoup.com Specifically, of the bone tumors that developed, 68% were identified as osteosarcomas and 32% as osteoblastomas. nih.govoup.com The tumors most frequently occurred in the lower vertebrae and the lower limbs, particularly near the knees, a distribution pattern that shows similarities to human osteosarcoma. oup.comnih.govoup.com

Formation of Intestinal Tumors (Duodenal Adenocarcinomas) in Rats

Chronic administration of HENU to male MRC-Wistar rats also resulted in the development of intestinal tumors. nih.govoup.com These tumors were predominantly located in the duodenum and were histologically classified as adenocarcinomas. nih.govoup.com The incidence of these intestinal tumors was significant in the treated rat populations. nih.govoup.com Other studies in F344 rats have also noted the induction of tumors in the duodenum and jejunum at high doses of HENU. nih.gov

Hematopoietic Tumors (Lymphoblastic Lymphoma-Leukemia) in Rats

In addition to bone and intestinal tumors, HENU was found to induce hematopoietic tumors in male MRC-Wistar rats. nih.govoup.com The majority of these tumors were classified as lymphoblastic lymphoma-leukemia. nih.govoup.com A key finding was that these HENU-induced lymphomas differed from the convoluted T-cell lymphoma-leukemia typically induced by other nitrosoureas in rats and mice. nih.govoup.com The HENU-induced lymphoblastic lymphoma-leukemias exhibited a diffuse organ distribution. nih.govoup.com

Table 2: Tumor Incidence in Male MRC-Wistar Rats Treated with HENU

Tumor TypeIncidenceHistological Subtypes
Bone Tumors48%Osteosarcomas (68%), Osteoblastomas (32%)
Intestinal Tumors32%Duodenal Adenocarcinomas
Hematopoietic Tumors53%Lymphoblastic Lymphoma-Leukemia

Analysis of Liver Tumors in Rodent Models

Studies in rodent models have demonstrated the carcinogenic potential of this compound (HENU), with the liver being one of the target organs. In male MRC-Wistar rats administered HENU in their drinking water, a notable incidence of liver tumors has been observed. nih.gov While detailed histopathological reports specifically for HENU-induced liver tumors are not extensively available in the reviewed literature, the tumors are predominantly identified as hepatocellular adenomas. nih.gov

Generally, hepatocellular adenomas in rats are characterized as nodular and compressive lesions that disrupt the normal lobular architecture of the liver. nih.gov Histologically, these benign tumors often show altered cell size and staining properties compared to the surrounding healthy liver tissue. nih.gov It is also common to find trapped portal triads within the adenoma. nih.gov In some instances, hepatocellular carcinomas can arise within these adenomas. nih.gov

The gross appearance of hepatocellular adenomas can range from small, pinpoint pale spots on the liver surface to larger, visible nodules. nih.gov Microscopically, they are defined by altered cytoplasmic staining properties, with classifications including basophilic, eosinophilic, clear cell, or mixed cell types. nih.gov While there is typically sharp demarcation from the surrounding liver tissue, significant cellular atypia is generally absent in adenomas. nih.gov

It is noteworthy that in a comparative study, the related compound 3-nitroso-2-oxazolidinone (B1212792) (NOZ), which can be a byproduct in the synthesis of HENU, induced hepatocellular adenomas in 53% of treated rats. nih.gov This highlights the hepatocarcinogenic potential of nitrosourea compounds and their derivatives.

Table 1: Incidence of Tumors in Male MRC-Wistar Rats Treated with HENU

Organ Tumor Type Incidence
Bone Osteosarcomas and Osteoblastomas 48%
Intestine Mostly Duodenal Adenocarcinomas 32%
Hematopoietic System Lymphoma-Leukemia 53%
Liver Hepatocellular Adenomas Incidence noted, but not quantified in the primary source

Data sourced from a study on the carcinogenicity of HENU in male MRC-Wistar rats. nih.gov

Neurocarcinogenesis Studies in Rodents

While specific neurocarcinogenesis studies focusing solely on HENU are limited in the available literature, the broader class of N-nitroso compounds, including nitrosoureas like N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), are well-established as potent neurocarcinogens in rodents. nih.gov These compounds are known to induce brain tumors in rats, providing a valuable experimental model for neuro-oncology research. nih.gov

The systemic application of nitrosoureas leads to the formation of DNA adducts. nih.gov A key factor in their neurotropism is the deficient DNA repair capacity in the nervous system compared to other organs, leading to the persistence of these adducts. nih.gov This persistence of alkylated DNA bases is hypothesized to cause base-mispairing and point mutations, ultimately leading to the uncontrolled expression of oncogenes and growth factor receptors, driving cell proliferation and tumor formation. nih.gov

The neuropathology of nitrosourea-induced brain tumors in rats shows remarkable similarities to human malignant gliomas. nih.gov These experimental tumors exhibit cellular pleomorphism, increased mitotic activity, proliferation of blood vessels, and necrosis. nih.gov Given that HENU is a nitrosourea compound that has been shown to cross the blood-brain barrier, it is plausible that it possesses similar neurocarcinogenic potential. nih.gov However, further specific studies are required to definitively characterize the neuro-oncogenic effects of HENU.

Molecular Basis of Organotropism

Differential DNA Alkylation Profiles Across Tissues

The organ-specific carcinogenic effects of HENU are closely linked to the differential formation and persistence of DNA adducts in various tissues. HENU acts as an alkylating agent, forming hydroxyethyl (B10761427) adducts with DNA bases. A particularly mutagenic lesion is O6-hydroxyethyldeoxyguanosine (O6-HEdG).

A study investigating the in vivo formation of O6-HEdG 6 hours after a single oral dose of HENU in rats revealed significant differences in the levels of this adduct across various organs. The highest concentration of O6-HEdG was found in the liver, followed by the kidney, lung, brain, and testes. This differential alkylation is a critical determinant of the organotropism of HENU's carcinogenicity.

Table 2: Concentration of O6-hydroxyethyldeoxyguanosine (O6-HEdG) in Various Rat Tissues 6 Hours After HENU Administration

Tissue O6-HEdG Concentration (µmol/mol deoxyguanosine)
Liver 37.2
Kidney 23.3
Lung 18.9
Brain 6.8
Testes 3.8

This data highlights the significantly higher level of the pro-mutagenic DNA adduct O6-HEdG in the liver compared to other organs.

Influence of Tissue-Specific DNA Repair Capacities

The organotropism of HENU is not solely determined by the initial levels of DNA alkylation but is also significantly influenced by the capacity of different tissues to repair these DNA lesions. The primary repair mechanism for O6-alkylguanine adducts is through the action of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme removes the alkyl group from the guanine (B1146940) base, restoring the integrity of the DNA.

Studies have shown that AGT activity varies considerably among different tissues in both humans and rats. The liver exhibits the highest levels of AGT activity compared to other organs such as the brain, colon, and lungs. nih.gov This high repair capacity in the liver can counteract the high initial levels of DNA adducts, which may explain why, despite high levels of initial damage, the liver is not the sole target organ for HENU-induced cancers. Conversely, the lower AGT activity in the brain could contribute to the persistence of DNA adducts, increasing the susceptibility of this organ to the carcinogenic effects of nitrosoureas. nih.govnih.gov The low levels of this DNA repair protein in certain cell types, such as myeloid precursors, may increase their susceptibility to malignant transformation following exposure to alkylating agents. nih.gov

Epigenetic Alterations in Carcinogenesis Models

DNA Methylation Changes (Hypermethylation, Hypomethylation)

In addition to genetic mutations arising from DNA alkylation, epigenetic alterations are recognized as a crucial mechanism in carcinogenesis. These heritable changes in gene expression occur without altering the DNA sequence itself. Carcinogenic compounds like HENU can induce profound changes in DNA methylation patterns, contributing to tumor development. nih.gov

Two primary types of DNA methylation changes are observed in cancer: hypermethylation and hypomethylation. nih.gov

Hypermethylation: This involves the excessive methylation of CpG islands, which are often located in the promoter regions of tumor suppressor genes. nih.govnih.gov This hypermethylation leads to the silencing of these genes, preventing the production of proteins that would normally control cell growth and proliferation. nih.govnih.gov The inactivation of tumor suppressor genes through this epigenetic mechanism is a key step in the development of many cancers. nih.gov

Hypomethylation: In contrast to the focal hypermethylation of specific gene promoters, cancer cells often exhibit a widespread, global hypomethylation across the genome. nih.gov This can lead to genomic instability and the activation of oncogenes that are normally kept in a silent state. nih.gov

While direct studies on HENU-induced DNA methylation changes are not extensively detailed in the reviewed literature, it is a well-established principle that chemical carcinogens can induce both hypermethylation of tumor suppressor genes and global hypomethylation. nih.gov Therefore, it is highly probable that the carcinogenic activity of HENU involves the induction of these epigenetic alterations, which, in concert with genetic mutations, drive the process of tumorigenesis.

Advanced Methodologies for Research and Analysis of 1 2 Hydroxyethyl 1 Nitrosourea and Its Metabolites

Detection and Quantitation of DNA Adducts

The analysis of DNA adducts formed by HNU is challenging due to their low abundance, typically in the range of 0.01 to 10 adducts per 100 million normal nucleotides in biological samples. nih.govnih.gov Therefore, ultra-sensitive and highly specific analytical methods are required. umn.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of complex biological mixtures, including DNA hydrolysates containing adducts. The method involves passing the sample through a column packed with a stationary phase, separating components based on their affinity for the phase. For DNA adduct analysis, the DNA is first enzymatically digested into individual deoxynucleosides. oup.com These are then separated by HPLC, often using a reverse-phase column.

While various detection methods can be coupled with HPLC, electrochemical detection (ECD) offers high sensitivity for molecules that can be oxidized or reduced. However, for the specific analysis of hydroxyethyl (B10761427) adducts like those formed by HNU, HPLC is more commonly combined with mass spectrometry, which provides superior selectivity and structural information. nih.govnih.gov For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been effectively used to develop sensitive and selective methods for the quantitative measurement of N(7)-(2-hydroxyethyl)guanine (N7-HEG), a major adduct formed by agents that hydroxyethylate DNA. nih.govnih.gov

Stable Isotope Dilution Mass Spectrometry (IDMS), typically coupled with HPLC and tandem mass spectrometry (HPLC-ESI-MS/MS), is widely regarded as the gold standard for the quantitative analysis of DNA adducts. nih.gov This methodology is prized for its exceptional selectivity, sensitivity, accuracy, and reproducibility. nih.govumn.edu

The core principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte (the DNA adduct of interest) to the sample as an internal standard. This labeled standard is chemically identical to the target adduct but has a different mass, allowing it to be distinguished by the mass spectrometer. Because the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss affects both equally. This allows for highly accurate quantification of the original adduct concentration in the sample. nih.gov This technique is sensitive enough to measure adduct levels in biological samples from populations exposed to carcinogens and has been instrumental in linking the tumorigenic effects of chemicals to specific reactive species. nih.govumn.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. americanlaboratory.com In the context of HNU research, GC-MS is well-suited for identifying and quantifying its metabolites in biological fluids as part of metabolomic studies. nih.gov

For the direct analysis of DNA adducts, which are non-volatile, GC-MS is less commonly used than LC-MS because it would require chemical derivatization to make the adducts volatile. However, GC-MS is a standard method for the detection of nitrosamines in various matrices. americanlaboratory.comthermofisher.com The general workflow involves sample extraction, injection into the GC where compounds are separated, and subsequent ionization and detection by the mass spectrometer, which provides a unique mass spectrum for identification. thermofisher.com

Table 1: Comparison of Mass Spectrometry Techniques for Adduct Analysis This table is interactive. You can sort and filter the data.

Technique Principle Primary Application for HNU Research Key Advantage Common Sample Type
HPLC-MS/MS Separates non-volatile analytes in liquid phase before MS/MS detection. nih.gov Direct detection and quantification of DNA adducts (e.g., N7-HEG). nih.govnih.gov High sensitivity and specificity for non-volatile adducts. nih.govumn.edu Enzymatically digested DNA. oup.com
IDMS Uses stable isotope-labeled internal standards for precise quantification via MS. nih.gov "Gold standard" for accurate quantification of specific DNA adducts. nih.govnih.gov Unsurpassed accuracy and reproducibility. nih.govumn.edu DNA from tissues or cells. nih.gov

| GC-MS | Separates volatile analytes in gas phase before MS detection. americanlaboratory.com | Analysis of volatile metabolites of HNU; analysis of nitrosamine (B1359907) impurities. nih.govthermofisher.com | Excellent for volatile compounds and established for nitrosamine screening. americanlaboratory.com | Serum, water, drug products. americanlaboratory.comnih.gov |

In vitro and In vivo Experimental Model Systems

To investigate the mechanisms by which 1-(2-Hydroxyethyl)-1-nitrosourea exerts its effects, researchers employ a variety of experimental models. These systems range from simple chemical reactions with purified DNA to complex cellular environments that mimic physiological conditions more closely.

In vitro reaction systems using purified DNA, most commonly calf-thymus DNA (ct-DNA), represent the simplest model to study the chemical reactivity of HNU towards DNA. mdpi.comui.ac.id In these experiments, ct-DNA is incubated with HNU under controlled, physiologically relevant conditions (e.g., pH 7.2, 37°C). documentsdelivered.com Following the reaction, the DNA is isolated and hydrolyzed, either by acid or enzymatically, to break it down into its constituent bases or nucleosides. ui.ac.iddocumentsdelivered.com

The resulting mixture is then analyzed using the advanced chromatographic and spectrometric techniques described in section 7.1 to identify and quantify the specific DNA adducts formed. nih.gov Studies with structurally similar compounds, such as N-n-butyl-N-nitrosourea, have used this model to identify major reaction products like 7-alkylguanine and O⁶-alkylguanine. documentsdelivered.com This approach allows for a direct assessment of the compound's DNA-alkylating potential and the relative distribution of adducts at different sites on the DNA bases, providing fundamental insights into its mechanism of action. nih.govcapes.gov.br

Mammalian cell culture models provide a more biologically relevant system for studying the effects of HNU. Using cell lines such as Rat-2 (a rat fibroblast cell line) or primary human fibroblasts allows researchers to investigate not only the formation of DNA adducts but also the cellular consequences, including DNA repair, cytotoxicity, and mutagenicity, within a living system. capes.gov.br

In a typical experiment, cultured cells are exposed to HNU for a defined period. Subsequently, DNA is extracted from the cells, hydrolyzed, and analyzed for adducts as in the purified DNA systems. nih.gov This model offers the significant advantage of incorporating cellular metabolism, which may be required to activate or deactivate the compound, and the presence of active DNA repair pathways that can remove adducts. For example, studies using human cell lines like Hep G2 have been employed to establish dose-response relationships for adduct formation following exposure to ethylene (B1197577) oxide, which also forms hydroxyethyl adducts. nih.gov These models bridge the gap between simple chemical reactivity and the complex biological outcomes observed in vivo.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound HNU
N(7)-(2-hydroxyethyl)guanine N7-HEG
Calf-Thymus DNA ct-DNA
N-n-butyl-N-nitrosourea
7-n-butylguanine
O⁶-n-butylguanine
Ethylene Oxide EO
N-Nitrosodiethanolamine NDELA
Glyoxaldeoxyguanosine gdG
O⁶-2-hydroxyethyldeoxyguanosine OHEdG
N-nitrosodimethylamine NDMA
N-nitrosodiethylamine NDEA
1-methyl-2-pyrrolidone NMP
Methanol

Rodent Bioassay Models for Carcinogenesis

The carcinogenic potential of this compound (HENU) has been investigated through various rodent bioassay models, revealing its capacity to induce tumors in multiple organs. These studies are crucial for understanding the compound's tumorigenic spectrum and mechanism of action.

In one significant study, male MRC-Wistar rats were administered HENU in their drinking water for a year. nih.gov This chronic exposure resulted in a high incidence of various tumors. Specifically, bone tumors were observed in 48% of the rats, intestinal tumors (primarily duodenal adenocarcinomas) in 32%, and lymphoma-leukemia in 53%. nih.gov A closer examination of the bone tumors revealed that 68% were osteosarcomas and 32% were osteoblastomas. nih.gov The distribution of these bone tumors was noted to be similar to that of human osteosarcoma, with a higher frequency in the lower limbs near the knees. nih.gov The hematopoietic tumors were predominantly lymphoblastic lymphoma-leukemia, resembling human B-cell (Burkitt's-like) lymphoma-leukemia. nih.gov An earlier study with male MRC-W rats also demonstrated that chronic oral administration of HENU led to a 38% incidence of malignant bone tumors, including osteogenic osteosarcomas and chondrosarcomas, primarily in the lower vertebrae. nih.gov

Another study compared the carcinogenicity of HENU with 1-ethyl-1-nitrosourea (B14183) (ENU) in female C57BL/Cbl mice. nih.gov Following single intraperitoneal doses, HENU was found to be slightly more potent than ENU in inducing lymphocytic thymic lymphomas in this mouse model. nih.gov

The carcinogenic effects of related compounds have also been explored in F-344 rats. For instance, nitroso-1-hydroxyethyl-3-chloroethylurea induced hepatocellular and cholangiocellular neoplasms of the liver, as well as tubular cell neoplasms in the kidney. nih.gov This highlights that the spectrum of neoplasms can differ significantly even with structurally similar nitrosoureas. nih.gov

Table 1: Summary of Rodent Bioassay Findings for this compound (HENU)

Species/Strain Route of Administration Key Findings Reference
Male MRC-Wistar Rats Drinking Water 48% incidence of bone tumors (osteosarcomas and osteoblastomas), 32% intestinal tumors, 53% lymphoma-leukemia. nih.gov nih.gov
Male MRC-W Rats Drinking Water 38% incidence of malignant bone tumors (osteogenic osteosarcomas and chondrosarcomas). nih.gov nih.gov
Female C57BL/Cbl Mice Intraperitoneal Injection Slightly more potent than ENU in inducing lymphocytic thymic lymphomas. nih.gov nih.gov
Male and Female F-344 Rats Gavage Studies on related compounds showed induction of liver and kidney neoplasms. nih.gov nih.gov

Molecular Characterization of Mutational Events

Understanding the molecular basis of HENU-induced carcinogenesis involves characterizing the specific mutations it causes in the DNA. Advanced assays are employed to identify these mutational events at the gene level.

Shuttle Vector-Based Mutagenesis Assays (e.g., lambda/lacI system)

Shuttle vector-based mutagenesis assays, such as the lambda/lacI system, provide a powerful tool for studying mutations in vivo. nih.govnih.gov In this system, a shuttle vector containing a target gene, like lacI, is incorporated into the genome of a transgenic animal. After exposure to a mutagen, the vector can be recovered from the animal's DNA and introduced into Escherichia coli. nih.gov Mutations in the lacI gene lead to a color change in bacterial colonies grown on a specific medium, allowing for the quantification of mutant frequency. nih.gov

The assay is designed to detect various types of mutations. Factors such as the concentration of the chromogenic substrate (e.g., X-gal), plaque density, and incubation conditions can influence the detection of mutant plaques. nih.gov This system can be used to analyze mutant frequencies in different tissues, providing insights into the tissue-specific mutagenicity of a compound. While specific studies on HENU using this exact system are not detailed in the provided results, the methodology is a standard and robust approach for such investigations. nih.govnih.gov

Computational and Predictive Modeling

Computational and predictive modeling techniques are increasingly used to estimate the carcinogenic potential of chemicals, reducing the need for extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carcinogenic Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a compound to its biological activity. nih.govnih.gov For nitrosoureas, QSAR models have been developed to predict their carcinogenic potency. researchgate.netsciforum.netresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build mathematical equations that can predict the activity of new or untested compounds. sciforum.netresearchgate.net

QSAR studies on nitroso-compounds have shown that it is possible to develop models with good predictive ability for carcinogenic potency, often expressed as TD50 (the dose that causes tumors in 50% of the animals). sciforum.net These models can explain a significant portion of the variance in experimental activity and are valuable for screening and prioritizing chemicals for further testing. researchgate.netresearchgate.net The development of these models involves selecting relevant molecular descriptors and using statistical methods like multiple linear regression to create the predictive equation. sciforum.net For nitrosamines, QSAR models have been developed using a combination of quantum mechanical and classical descriptors to predict their carcinogenic potential. nih.gov Such models can provide insights into the structural features that contribute to the carcinogenicity of these compounds. nih.govacs.org

Comparative Studies and Structure Activity Relationships Within Nitrosourea Analogs

Comparative Biological Activities of Hydroxyethyl (B10761427) and Chloroethyl Nitrosoureas

The primary distinction between 1-(2-Hydroxyethyl)-1-nitrosourea (HENU) and its chloroethyl counterparts, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), lies in the substituent on the ethyl group: a hydroxyl (-OH) group versus a chlorine (-Cl) atom. This seemingly minor difference profoundly impacts their interaction with biological macromolecules, particularly DNA.

Both hydroxyethyl and chloroethyl nitrosoureas exert their effects by alkylating DNA, a process of adding an alkyl group to the DNA molecule. However, the nature of the resulting DNA adducts differs significantly.

Chloroethylnitrosoureas (CENUs) are known to be bifunctional alkylating agents. nih.gov They initially form a monoadduct with a DNA base, and subsequently, the chlorine atom can be displaced by a nucleophilic site on the opposite DNA strand, creating an interstrand cross-link. nih.gov This process involves the formation of a chloroethyldiazonium hydroxide (B78521) intermediate which alkylates DNA bases, leading to a chloroethylamine group on a nucleotide. oncohemakey.com This group then reacts with a base on the complementary strand, forming a covalent bridge. nih.govoncohemakey.com

In contrast, HENU primarily acts as a monofunctional alkylating agent. Its decomposition leads to the formation of 2-hydroxyethyl adducts. nih.gov While CENUs also produce hydroxyethyl adducts as a quantitatively major product in vitro, the formation of chloroethyl adducts and subsequent cross-links is considered central to their cytotoxic activity. nih.govtandfonline.com Studies have identified various adducts formed by CENUs, including N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)-2-deoxyguanosine. nih.govnih.gov The repair of the precursor O6-chloroethyl-deoxyguanosine by the enzyme O6-alkylguanine-DNA-alkyltransferase (AGT) can prevent the formation of cytotoxic cross-links. nih.gov

The table below summarizes the key differences in the DNA adducts formed.

Nitrosourea (B86855) TypePrimary Mode of ActionKey DNA Adducts/LesionsReference
Hydroxyethyl Nitrosoureas (e.g., HENU)Monofunctional Alkylation2-hydroxyethyl adducts nih.gov
Chloroethyl Nitrosoureas (e.g., BCNU, CCNU)Bifunctional Alkylation2-chloroethyl adducts, 2-hydroxyethyl adducts, Interstrand cross-links (e.g., 1,2-(diguan-7-yl)-ethane) nih.govnih.govtandfonline.comnih.gov

The distinct DNA lesions induced by hydroxyethyl and chloroethyl nitrosoureas trigger different cellular responses. The interstrand cross-links formed by CENUs are particularly challenging for cellular DNA repair mechanisms and are a major contributor to their cytotoxicity. tandfonline.comnih.gov If not repaired, these cross-links physically block DNA replication and transcription, ultimately leading to cell death. researchgate.net

The cellular response to the monofunctional hydroxyethyl adducts formed by HENU is different. While these adducts still represent DNA damage that can be mutagenic and cytotoxic, the absence of significant cross-linking means the cell may employ different repair pathways, such as base excision repair (BER) and direct reversal by enzymes like O6-alkylguanine-DNA-alkyltransferase (MGMT), which can repair O6-hydroxyethylguanine adducts. mdpi.comnih.gov

Influence of Chemical Structure on Carcinogenic Potency

The structure of a nitrosourea analog is a critical determinant of its carcinogenic potency. Studies comparing this compound (HENU) with its analogs have revealed significant differences in their ability to induce tumors in animal models.

A study comparing HENU with 1-ethyl-1-nitrosourea (B14183) (ENU) in female mice found that while they had the same median lethal dose (LD50), HENU was slightly more potent than ENU as a carcinogen for inducing lymphocytic thymic lymphomas. nih.gov Another study in male rats demonstrated that HENU induced a high incidence of bone tumors (48%), intestinal tumors (32%), and lymphoma-leukemia (53%). nih.gov Notably, the type of lymphoma-leukemia induced by HENU differed from that typically caused by other nitrosoureas in rats. nih.gov

The carcinogenic potency is influenced by the nature of the alkyl group. The European Medicines Agency has established a carcinogenic potency categorization approach for N-nitrosamines, which excludes N-nitrosoureas but highlights the principle that structural features dictate potency. europa.eu Factors such as the stability of the resulting carbocation and the types of DNA adducts formed play a key role. O-alkylation adducts, in particular, are considered highly mutagenic. mdpi.com

The table below presents findings from a carcinogenicity study of HENU in rats. nih.gov

Tumor Incidence in Male MRC-Wistar Rats Treated with HENU nih.gov
Tumor TypeIncidenceSpecific Subtypes
Bone Tumors48%68% Osteosarcomas, 32% Osteoblastomas
Intestinal Tumors32%Mostly Duodenal Adenocarcinomas
Lymphoma-Leukemia53%Majority were Lymphoblastic Lymphoma-Leukemia

Interaction and Synergistic Effects with Other Alkylating Agents

The combination of different alkylating agents can lead to synergistic effects, where the combined impact is greater than the sum of the individual effects. This is often due to the targeting of different cellular mechanisms or the overwhelming of DNA repair pathways. oncohemakey.com

For example, depleting the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (AGT or MGMT) can sensitize cells to a subsequent treatment with an alkylating agent. nih.gov Pre-treatment of human glioma cells with methylnitrosourea (MNU), which depletes AGT, led to a dose-dependent increase in the levels of cytotoxic cross-links when followed by treatment with a chloroethylnitrosourea. nih.gov This suggests that a compound like HENU, which forms O6-hydroxyethylguanine adducts, could potentially modulate the activity of other alkylating agents by competing for or depleting shared repair enzymes like AGT. mdpi.com The repair efficiency of AGT is known to decrease with the increasing size of the alkyl group, and it can repair hydroxyethyl adducts. mdpi.com

While specific studies on the synergistic effects of this compound with other alkylating agents are not extensively detailed in the provided search results, the principle of modulating DNA repair pathways provides a strong rationale for such interactions. oncohemakey.com Combining agents that produce different spectra of DNA adducts could potentially enhance efficacy by presenting a more complex challenge to the cell's repair machinery.

Future Research Directions and Unresolved Questions

Elucidation of Undiscovered Reactive Intermediates

The biological effects of 1-(2-Hydroxyethyl)-1-nitrosourea are predicated on its decomposition into reactive species. It is widely understood that, similar to other nitrosoureas, HENU does not require enzymatic activation to exert its effects. nih.gov The primary reactive species is believed to be a 2-hydroxyethyldiazonium ion , formed through the spontaneous decomposition of HENU under physiological conditions. nih.gov This cation is a potent electrophile capable of reacting with nucleophilic sites on biomolecules.

Comprehensive Mapping of DNA and Protein Adductomes

The reactive intermediates generated from HENU can modify cellular macromolecules, primarily DNA and proteins, forming adducts that drive its biological activity.

DNA Adducts: The 2-hydroxyethyldiazonium ion is expected to hydroxyethylate DNA at various nucleophilic positions. Based on studies of similar alkylating agents, the N7-position of guanine (B1146940) is a predominant site of alkylation for many nitrosoureas. tandfonline.com The formation of N7-hydroxyethylguanine (N7-HOEtG) is therefore a highly probable outcome. nih.gov Additionally, alkylation at the O⁶-position of guanine, forming O⁶-hydroxyethylguanine , is of particular significance due to its high mutagenic potential. Other potential sites of hydroxyethylation include the phosphate (B84403) backbone, which can lead to the formation of phosphotriesters. tandfonline.com The metabolism of related compounds like N-nitrosodiethanolamine can also produce glyoxal, leading to the formation of glyoxal-DNA adducts, a possibility that warrants investigation for HENU. nih.gov A comprehensive mapping of the HENU-induced DNA adductome using techniques like 32P-postlabeling or liquid chromatography-mass spectrometry is essential to understand its mutagenic and carcinogenic mechanisms.

Potential DNA Adduct Likely Site of Formation Significance
N7-hydroxyethylguanine (N7-HOEtG)N7 position of GuanineMajor adduct, can lead to depurination. nih.govtandfonline.com
O⁶-hydroxyethylguanineO⁶ position of GuanineHighly mutagenic lesion. nih.gov
Hydroxyethylated PhosphotriestersDNA phosphate backboneCan cause DNA strand instability and breaks. tandfonline.com

Protein Adducts: Beyond DNA alkylation, nitrosoureas are known to cause carbamoylation of proteins. nih.govyoutube.com The decomposition of HENU is expected to yield an isocyanate species which can react with nucleophilic amino acid residues, particularly the lysine (B10760008) ε-amino group, on proteins. This carbamoylating activity can inactivate critical enzymes involved in cellular processes, including DNA repair. nih.govtandfonline.com For example, glutathione (B108866) reductase is a known target for carbamoylation by other nitrosoureas. tandfonline.comdocumentsdelivered.com Future proteomics studies should aim to identify the specific protein targets of HENU's carbamoylating activity to build a complete map of its cellular interactions.

In-depth Analysis of DNA Repair Pathway Engagement and Evasion Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the damage caused by alkylating agents. The adducts formed by HENU are substrates for these repair systems. The most critical pathway for repairing O⁶-alkylguanine lesions is direct reversal by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) protein. nih.govnih.gov The efficiency of this repair system can determine cellular resistance to the cytotoxic and mutagenic effects of the compound. nih.gov

However, the action of HENU represents a dual threat. While it creates lesions that are targets for repair, its carbamoylating activity may simultaneously inhibit the very enzymes required for this repair. nih.govtandfonline.com This inhibition of DNA repair proteins represents a mechanism of "evasion," crippling the cell's primary defense and enhancing the efficacy of the DNA damage. Future research should investigate the kinetics of HENU-induced damage versus the inhibition of key repair proteins like MGMT and components of the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. researchgate.net Understanding this interplay is crucial for explaining the compound's high carcinogenic potency. nih.govoup.com

Advanced Modeling for Predictive Toxicology and Carcinogenesis

In vivo studies have already established that this compound is a potent carcinogen, demonstrating slightly greater potency than 1-ethyl-1-nitrosourea (B14183) (ENU) in inducing thymic lymphomas in mice. nih.govoup.com While this provides a clear toxicological endpoint, future research must move towards more refined predictive models that can extrapolate these findings to human risk assessment without extensive animal testing.

Advanced modeling approaches could include:

Quantitative Structure-Activity Relationship (QSAR) models: By comparing the chemical properties and carcinogenic potencies of a series of nitrosoureas, computational models can be built to predict the toxicity of related compounds.

Systems Biology Approaches: Integrating data on HENU's reactive intermediates, DNA adduct profiles, and effects on DNA repair pathways can create a systems-level model of its mechanism of action.

High-Throughput In Vitro Screening: Modern toxicology utilizes platforms like genetically defined yeast or avian DT40 cell lines, each deficient in a specific DNA repair pathway, to quickly identify the types of damage a chemical induces. nih.gov Applying these screens to HENU could rapidly profile its genotoxic footprint. Furthermore, assays using human stem cells can provide more relevant data on species-specific hematopoietic toxicity. nih.gov

These advanced models will enable a more nuanced understanding of HENU's carcinogenic potential and help in prioritizing chemicals for further in-depth study.

Exploration of Novel Cellular and Molecular Targets

While DNA is considered the primary pharmacological target for nitrosoureas, their ultimate biological effects are the result of a cascade of cellular responses involving numerous molecular players. nih.govtandfonline.com Future research should broaden the search for cellular targets beyond DNA.

Potential novel targets include:

RNA: Like DNA, RNA is susceptible to alkylation. Modification of messenger RNA (mRNA) or non-coding RNAs could disrupt gene expression through altered translation or regulation. Some compounds have been shown to be potent inhibitors of RNA synthesis. drugbank.commdpi.com

Metabolic and Signaling Enzymes: The carbamoylation of proteins is a key mechanism of action. nih.gov Identifying specific enzymes, beyond DNA repair proteins, that are inhibited by HENU is a critical research goal. Inhibition of enzymes like glutathione reductase has been demonstrated for other nitrosoureas and could lead to increased oxidative stress. tandfonline.comdocumentsdelivered.com

Cytochrome P450 Enzymes: While HENU is a direct-acting agent, some related nitrosamines are metabolized by cytochrome P450 enzymes, such as CYP2E1. nih.gov Investigating potential interactions between HENU and these enzyme systems could reveal additional bioactivation or detoxification pathways that modulate its activity.

By exploring these less-conventional targets, a more holistic picture of the cellular and molecular perturbations caused by this compound can be achieved.

Q & A

What are the key safety protocols for handling HENU in laboratory settings?

HENU is classified as a questionable carcinogen with experimental carcinogenic and mutagenic data . Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of toxic NOx fumes released during thermal decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Follow precautionary statements (e.g., P261, P262) to minimize exposure .
  • Storage : Store in airtight containers at ≤4°C to prevent degradation. Avoid proximity to heat sources .
  • Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to reduce nitroso group reactivity .

How can researchers validate the purity of synthesized HENU, and what analytical methods are recommended?

Purity validation requires a combination of techniques:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess impurities. A retention time shift >5% indicates contamination .
  • Spectroscopy : Confirm structural integrity via <sup>1</sup>H NMR (e.g., hydroxyethyl proton signals at δ 3.6–4.0 ppm) and FT-IR (N–N=O stretch at ~1,490 cm<sup>-1</sup>) .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 27.07%, H: 5.30%, N: 31.57%) .

What experimental models are appropriate for studying HENU’s carcinogenic potential, and how are histopathological ambiguities addressed?

  • In Vivo Models : Rats are preferred due to documented HENU-induced chondrosarcomas. Use Sprague-Dawley rats (n ≥ 20/group) with subcutaneous or oral administration (dose range: 50–150 mg/kg) .
  • Histopathology : Differentiate chondrosarcomas from benign chondromas by assessing cellular pleomorphism, mitotic activity, and invasion/metastasis. Immunohistochemistry for MMP-13 can confirm cartilage matrix degradation .
  • Controls : Include vehicle-only and positive control (e.g., methylcholanthrene) groups to validate tumor specificity .

How can researchers resolve contradictions between HENU’s mutagenic effects and its glutathione reductase inhibition?

  • Dose-Response Studies : Compare mutagenicity (Ames test) and enzyme inhibition (IC50) across concentrations. Mutagenicity often dominates at >100 µM, while enzyme inhibition occurs at lower doses (IC50 ~20 µM) .
  • Mechanistic Analysis : Use X-ray crystallography (e.g., PDB ID 1GRE) to map HENU’s binding to glutathione reductase’s active site, which may explain non-linear dose effects .
  • Pathway Profiling : Apply transcriptomics (RNA-seq) to distinguish DNA damage responses (mutagenesis) from redox pathway alterations (enzyme inhibition) .

What statistical approaches are recommended for analyzing HENU-induced tumorigenesis data?

  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare tumor latency between treatment groups .
  • Dose-Response Modeling : Fit data to a Hill equation to estimate ED50 and maximal tumor incidence .
  • Multivariate Regression : Adjust for covariates (e.g., age, sex) using Cox proportional hazards models .
  • Error Reporting : Report 95% confidence intervals and p-values corrected for multiple comparisons (e.g., Bonferroni) .

How does HENU’s mechanism of action differ from other nitrosourea compounds (e.g., BCNU)?

  • Alkylation Specificity : HENU’s hydroxyethyl group reduces blood-brain barrier penetration compared to BCNU, limiting its use in CNS tumors .
  • Enzyme Targeting : Unlike BCNU (which inhibits O<sup>6</sup>-alkylguanine-DNA alkyltransferase), HENU preferentially inhibits glutathione reductase, disrupting cellular redox balance .
  • Metabolite Profile : HENU generates fewer chloroethylating agents, reducing cross-linking DNA damage but increasing ROS-mediated toxicity .

What in vitro assays are validated for assessing HENU’s interaction with glutathione reductase?

  • Enzyme Kinetics : Measure IC50 using a NADPH oxidation assay (λ = 340 nm) with purified human glutathione reductase .
  • Crystallographic Studies : Co-crystallize HENU with the enzyme (PDB deposition recommended) to identify binding residues (e.g., Cys58 and Tyr114) .
  • Cell-Based Assays : Quantify intracellular glutathione levels (DTNB method) in HepG2 cells post-treatment to confirm redox disruption .

How can researchers mitigate batch-to-batch variability in HENU-induced tumorigenesis studies?

  • Synthesis Standardization : Use anhydrous conditions (EtOH/THF, 0°C) to minimize hydrolysis byproducts .
  • Quality Control : Include NMR purity thresholds (>95%) and LC-MS trace analysis for each batch .
  • Blinded Histopathology : Engage multiple pathologists to score slides independently, with Krippendorff’s α >0.8 for inter-rater reliability .

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